molecular formula C9H15NO6 B3407626 Dimethyl 4-nitroheptanedioate CAS No. 7766-83-8

Dimethyl 4-nitroheptanedioate

Cat. No.: B3407626
CAS No.: 7766-83-8
M. Wt: 233.22 g/mol
InChI Key: JWWGSSBSDDOWPP-UHFFFAOYSA-N
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Description

The compound features two methyl ester groups and a central nitro (-NO₂) substituent on the fourth carbon of a seven-carbon chain. Its synthesis yields 10%, significantly lower than its shorter-chain analog, methyl 4-nitrobutanoate (69%), likely due to steric hindrance or kinetic challenges in forming longer carbon frameworks .

Key spectral data includes:

  • ¹H-NMR: δ 2.20–2.38 (m, 9H, CH₂ groups), 3.69 (s, 6H, ester -OCH₃).
  • ¹³C-NMR: δ 172.20 (ester carbonyl), 91.96 (quaternary carbon bonded to -NO₂), and 52.24 (-OCH₃) .

The nitro group confers electron-withdrawing effects, enhancing the compound’s polarity and reactivity, particularly in nucleophilic substitutions or reductions.

Properties

IUPAC Name

dimethyl 4-nitroheptanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO6/c1-15-8(11)5-3-7(10(13)14)4-6-9(12)16-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWGSSBSDDOWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(CCC(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20998874
Record name Dimethyl 4-nitroheptanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20998874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7766-83-8
Record name NSC143370
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143370
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 4-nitroheptanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20998874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 4-nitroheptanedioate can be synthesized through a Michael addition reaction. This involves the addition of nitromethane to an α,β-unsaturated carbonyl compound under microwave irradiation, which significantly reduces reaction times and increases yields . The reaction typically requires a catalyst and is conducted under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale microwave-assisted synthesis to achieve high efficiency and purity. The use of continuous flow reactors can further optimize the process by providing consistent reaction conditions and minimizing the risk of side reactions .

Chemical Reactions Analysis

Reaction Conditions

ParameterValue
CatalystDBU (0.05 mmol)
SolventAcetonitrile (CH₃CN)
Temperature70–75°C
Microwave Power25 Watts
Reaction Time30 minutes
Yield10% (minor product)

The major product of this reaction is methyl 4-nitrobutanoate (5 , 69% yield), while dimethyl 4-nitroheptanedioate (6 ) forms via a second Michael addition at the β-position of the intermediate .

Mechanistic Pathway

The formation of this compound involves:

  • First Michael Addition : Nitromethane attacks methyl acrylate to form methyl 4-nitrobutanoate.

  • Second Michael Addition : The intermediate undergoes another conjugate addition with methyl acrylate, leading to the dimeric product .

Side Reactions :

  • Homocoupling of methyl acrylate.

  • Protodeboronation in electron-deficient systems (observed in related nitroarene couplings) .

Comparative Analysis of Synthetic Routes

The table below contrasts methods for synthesizing this compound and structurally related compounds:

MethodReactantsCatalyst/BaseYieldReference
Microwave MichaelMethyl acrylate + nitromethaneDBU10%
CondensationPotassium dinitromethane + methyl acrylateKOH (aqueous)58–64%

Note : The higher-yielding condensation route in produces dimethyl 4,4-dinitroheptanedioate (a dinitro analogue), highlighting the sensitivity of nitro positioning to reaction conditions.

Hydrolysis to Carboxylic Acids

While direct hydrolysis data for this compound is limited, its dinitro analogue undergoes acid-catalyzed hydrolysis to form 4,4-dinitroheptanedioic acid :

Reaction :
Dimethyl 4 4 dinitroheptanedioate+HCl4 4 Dinitroheptanedioic acid\text{Dimethyl 4 4 dinitroheptanedioate}+\text{HCl}\rightarrow \text{4 4 Dinitroheptanedioic acid}

ParameterValue
Acid18% HCl
TemperatureReflux
Yield95%

Challenges and Limitations

  • Low Yield in Michael Addition : Competing side reactions limit the efficiency of this compound synthesis .

  • Electron-Withdrawing Effects : Nitro groups reduce reactivity in subsequent nucleophilic substitutions, necessitating harsh conditions .

Scientific Research Applications

Dimethyl 4-nitroheptanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 4-nitroheptanedioate involves its ability to undergo chemical transformations that modify its structure and reactivity. The nitro group can be reduced to an amino group, which can then participate in further reactions to form biologically active compounds. The ester groups provide sites for nucleophilic attack, allowing for the formation of various derivatives .

Comparison with Similar Compounds

Methyl 4-Nitrobutanoate

  • Molecular Formula: C₅H₉NO₄
  • Molecular Weight : 147 g/mol
  • Functional Groups: Monoester, nitro group.
  • Synthesis : Same method as dimethyl 4-nitroheptanedioate but with a shorter carbon chain, yielding 69% .
  • Key Differences :
    • Shorter chain length (4 carbons vs. 7 carbons).
    • Single ester group vs. dual esters.
    • Higher synthetic efficiency due to reduced steric constraints.
Property This compound Methyl 4-Nitrobutanoate
Chain Length 7 carbons 4 carbons
Esters per Molecule 2 1
Synthesis Yield 10% 69%
¹H-NMR (δ) 3.69 (s, 6H) 3.69 (s, 3H)

Diethyl 4-Aminoheptanedioate

  • Molecular Formula: C₁₁H₂₁NO₄
  • Molecular Weight : 231.29 g/mol
  • Functional Groups: Diester, amino (-NH₂) group.
  • Key Differences: Ethyl esters (vs. methyl) increase hydrophobicity. Amino group (electron-donating) replaces nitro (electron-withdrawing), altering reactivity and solubility. Potential applications in polyamide synthesis due to the amino group’s nucleophilicity .
Property This compound Diethyl 4-Aminoheptanedioate
Functional Group -NO₂ -NH₂
Ester Type Methyl Ethyl
Polarity High (due to -NO₂) Moderate
Reactivity Electrophilic Nucleophilic

3,4-Dimethylheptane

  • Molecular Formula : C₉H₂₀
  • Molecular Weight : 128.26 g/mol
  • nitro diester. Nonpolar, inert compared to the reactive nitro and ester groups in this compound .

Q & A

Q. How can systematic reviews of literature identify understudied aspects of this compound (e.g., ecotoxicological effects)?

  • Methodological Answer : Conduct a PRISMA-guided review of databases (PubMed, SciFinder). Use bibliometric tools (VOSviewer) to map research gaps. Prioritize studies lacking ecotoxicity data (e.g., LC50 for aquatic organisms) and propose in vitro assays (e.g., Daphnia magna toxicity tests) .

Methodological Resources

  • Spectral Data : Access NIST Chemistry WebBook for validated IR and MS spectra .
  • Computational Tools : Use CC-DPS for QSPR-based property predictions .
  • Experimental Design : Refer to factorial design guidelines for optimizing reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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